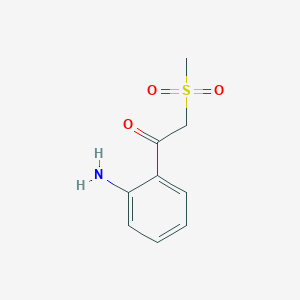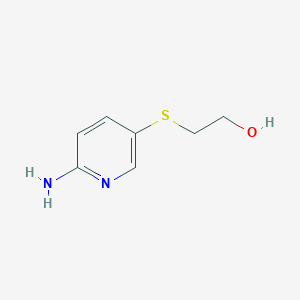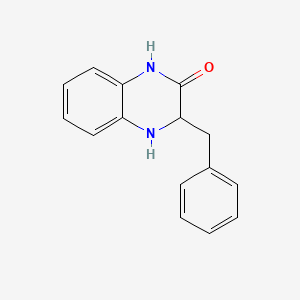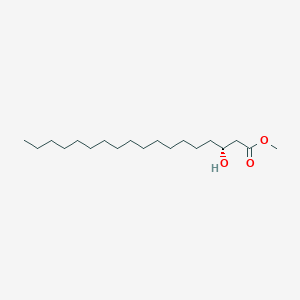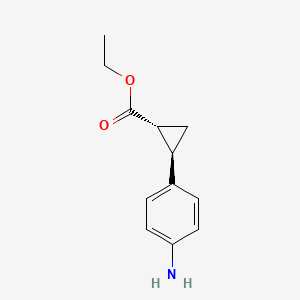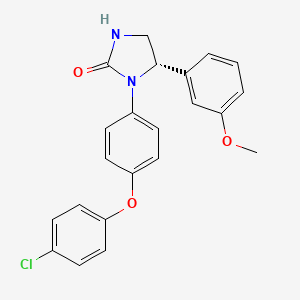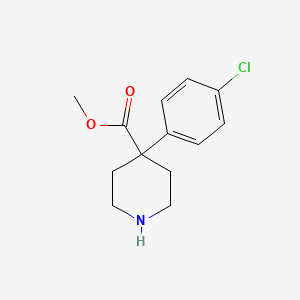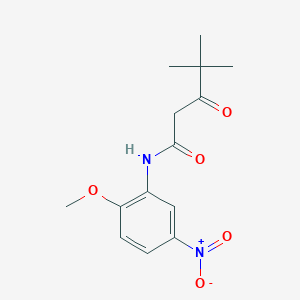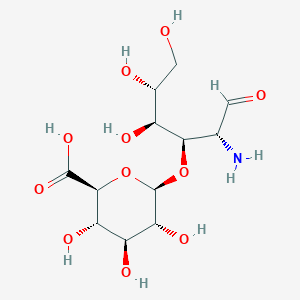
Chondrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chondrosine is a disaccharide compound with the molecular formula C₁₂H₂₁NO₁₁ . It is composed of 2-amino-2-deoxy-3-O-β-D-glucopyranuronosyl-D-galactopyranose. In its sulfated form, it serves as the core unit of chondroitin sulfate, which is a crucial component of cartilage and other connective tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chondrosine can be synthesized through various chemical processes. One common method involves the condensation of glucuronic acid and galactosamine under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as animal cartilage. The process includes enzymatic hydrolysis, followed by purification steps like filtration, precipitation, and chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Chondrosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents like halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chondrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is studied for its role in cellular processes and its interaction with other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint-related conditions.
Industry: This compound is used in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
Chondrosine exerts its effects primarily through its role as a structural component of chondroitin sulfate. It contributes to the formation and maintenance of the extracellular matrix in connective tissues. The molecular targets include various enzymes and receptors involved in cartilage metabolism and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chondroitin sulfate
- Hyaluronic acid
- Dermatan sulfate
- Heparin
Uniqueness
Chondrosine is unique due to its specific structure and its role as a core unit of chondroitin sulfate. Unlike other glycosaminoglycans, this compound’s sulfated form provides distinct biological functions, particularly in maintaining the structural integrity of cartilage and other connective tissues .
Propriétés
Numéro CAS |
499-14-9 |
|---|---|
Formule moléculaire |
C12H21NO11 |
Poids moléculaire |
355.29 g/mol |
Nom IUPAC |
6-(2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22) |
Clé InChI |
WNWNYJSOBYTXFA-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)
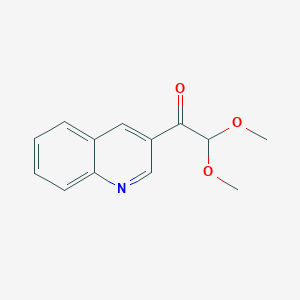
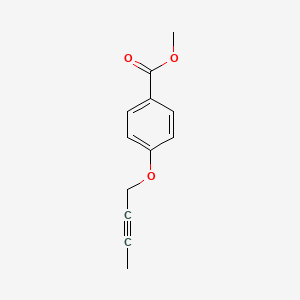
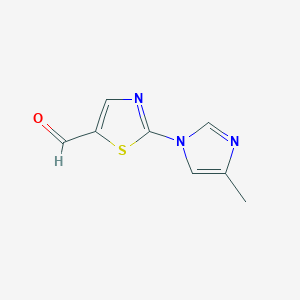
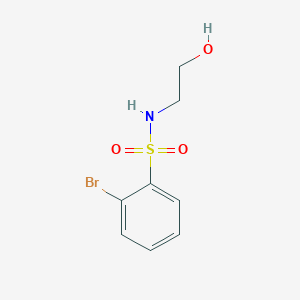
acetonitrile](/img/structure/B8496274.png)
